(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleosides. This compound is characterized by its unique structure, which includes a purine base (adenine) attached to a modified ribose sugar. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol typically involves the following steps:
Formation of the Purine Base: The purine base, adenine, is synthesized through a series of reactions starting from simpler organic molecules.
Attachment to Ribose Sugar: The adenine is then attached to a ribose sugar through a glycosidic bond. This step often requires the use of protecting groups to ensure the correct attachment.
Modification of the Ribose Sugar: The ribose sugar is chemically modified to introduce the hydroxymethyl and methoxy groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction conditions ensures the production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: The amino group on the purine base can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of reduced purine or sugar derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid metabolism and as a precursor for nucleotide synthesis.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases.
Pathways Involved: It can be incorporated into nucleic acids, affecting DNA and RNA synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but lacking the hydroxymethyl and methoxy modifications.
2’-Deoxyadenosine: Similar to adenosine but with a deoxyribose sugar instead of ribose.
Vidarabine: An antiviral drug with a similar purine base but different sugar modifications.
Uniqueness
(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol is unique due to its specific modifications on the ribose sugar, which can confer distinct biological activities and chemical reactivity compared to other nucleosides.
Properties
Molecular Formula |
C11H15N5O4 |
---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c1-19-8-5(2-17)20-11(7(8)18)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8+,11-/m1/s1 |
InChI Key |
RYAFZRROCNNRFK-ICQCTTRCSA-N |
Isomeric SMILES |
CO[C@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.